![molecular formula C16H18ClN3O3S B5510864 N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)
N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as CDP323 and belongs to the class of sulfonyl-containing compounds. CDP323 has been shown to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for the development of novel drugs.
Aplicaciones Científicas De Investigación
Synthesis and Stability in Medicinal Chemistry
Research into the stability and activity of related compounds, such as benzimidazole sulfoxides, which undergo transformation to active sulfenamides under certain conditions, provides insights into the design of compounds with optimized stability and potency for medical applications. The study by Ife et al. (1989) exemplifies this by demonstrating how modifications to the pyridine moiety can influence the stability and activity of such compounds [Ife et al., 1989].
Metabolic Studies
Investigations into the metabolic fate and disposition of related compounds offer valuable information on their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the study by Yue et al. (2011) on GDC-0449, a Hedgehog pathway inhibitor, reveals extensive metabolism and excretion patterns in rats and dogs, contributing to the understanding of the pharmacokinetics of similar compounds [Yue et al., 2011].
Synthetic Methodologies
Advancements in synthetic methodologies for pyridine derivatives, as described by Mehmood et al. (2021), showcase efficient one-pot procedures for creating pyridine derivatives from benzamides, which are crucial for developing novel therapeutics and research tools [Mehmood et al., 2021].
Biological Activity
Explorations into the biological activities of benzamide derivatives provide insights into their potential therapeutic applications. Ajani et al. (2012) synthesized a series of sulfonamides with antibacterial properties, highlighting the versatile biological activities of benzamide-related compounds [Ajani et al., 2012].
Material Science Applications
In material science, the development of novel polymers containing sulfonamide groups, as discussed by Hassan et al. (2015), demonstrates the application of benzamide derivatives in creating materials with potential antimicrobial properties, opening up new avenues for research and development [Hassan et al., 2015].
Mecanismo De Acción
Target of Action
The primary target of N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide is the Jumonji demethylases . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from histones, which can alter the structure of chromatin and influence transcriptional activity .
Mode of Action
N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide acts as a selective inhibitor of Jumonji demethylases . . This selectivity ensures that the compound specifically targets Jumonji demethylases, leading to changes in gene expression.
Biochemical Pathways
The inhibition of Jumonji demethylases by N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide can affect various biochemical pathways related to gene expression. The exact pathways and their downstream effects can vary depending on the specific Jumonji demethylase being targeted and the cellular context. The overall effect is a change in the methylation status of histones, which can lead to alterations in chromatin structure and gene expression .
Result of Action
The result of N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide’s action is the inhibition of Jumonji demethylases, leading to changes in histone methylation and, consequently, gene expression . This can have various molecular and cellular effects, depending on the specific genes affected. For example, changes in gene expression could potentially influence cell proliferation, differentiation, or survival.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)14-7-5-6-12(10-14)16(21)19-15-9-8-13(17)11-18-15/h5-11H,3-4H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBOAXZSUXNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

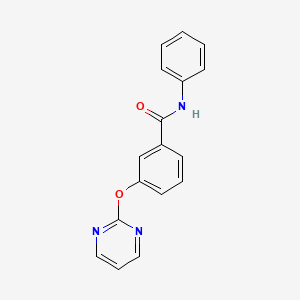
![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)
![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)
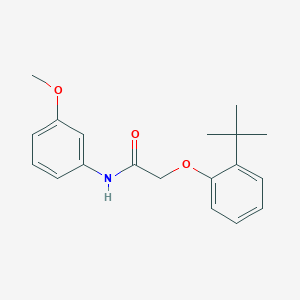
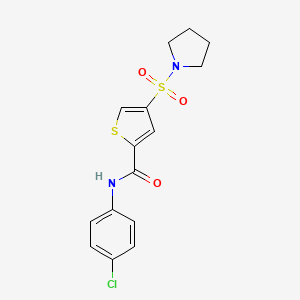
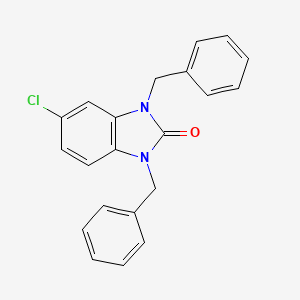
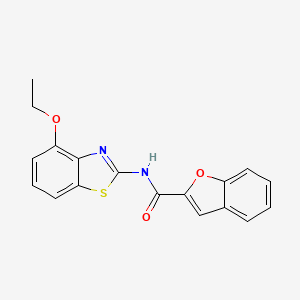
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)
![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)


![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)
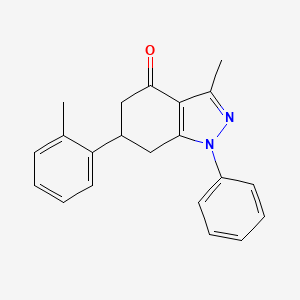
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)